ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring.
Chlorination: The quinoline core is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated quinoline is reacted with 4-aminobenzenesulfonamide to introduce the sulfonylphenylamino group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline and pyrimidine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylic acid.
Scientific Research Applications
ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Different substituents on the quinoline ring.
This compound: Variations in the ester group.
Properties
Molecular Formula |
C22H18ClN5O4S |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
ethyl 6-chloro-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(29)18-13-26-19-9-4-14(23)12-17(19)20(18)27-15-5-7-16(8-6-15)33(30,31)28-22-24-10-3-11-25-22/h3-13H,2H2,1H3,(H,26,27)(H,24,25,28) |
InChI Key |
RVEYOCHTYPBJJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
Origin of Product |
United States |
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